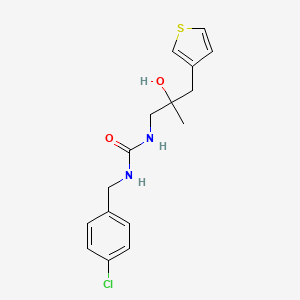
Methyl 5-bromo-4-fluoro-2-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 5-bromo-4-fluoro-2-methylbenzoate” is a chemical compound with the molecular formula C9H8BrFO2 . It has a molecular weight of 247.06 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecule is structurally stable . Hydrogen binding sites of the molecule are found around the carbonyl group . The HOMO/LUMO energy values are -6.509 eV and -4.305 eV, respectively . Stabilization energy (3.63 kcal/mol) was calculated as O4=C11 atoms .Applications De Recherche Scientifique
Synthesis and Characterization
- Methyl 5-bromo-4-fluoro-2-methylbenzoate and similar compounds are often synthesized for use in various chemical studies. For instance, derivatives of benzo[b]thiophen, including those with bromo and fluoro substituents, have been synthesized for pharmacological and chemical studies. These compounds are prepared through cyclization and other complex chemical processes, highlighting their significance in synthetic chemistry research (Chapman, Clarke, & Sawhney, 1968).
Environmental and Biological Applications
- In environmental biology, fluorinated compounds like Methyl 5-bromo-4-fluoro-2-methylbenzoate are used to track metabolic pathways in microbial communities. Such studies contribute to understanding the biodegradation processes of organic compounds in nature (Londry & Fedorak, 1993).
Chemical Reactivity and Mechanism Studies
- The reactivity of halogenated benzoates, including Methyl 5-bromo-4-fluoro-2-methylbenzoate, is an area of interest in chemical research. These compounds are studied for their interactions with various enzymes and chemical reagents, providing insights into chemical reaction mechanisms and pathways (Reynolds, Garcia, Kozarich, & Kenyon, 1988).
Pharmaceutical and Drug Development
- Halogenated benzoates, similar to Methyl 5-bromo-4-fluoro-2-methylbenzoate, are key intermediates in the synthesis of various pharmaceutical compounds. They are crucial in the development of new drugs, especially for treating conditions like cardiac issues and cancer (Baumgarth, Beier, & Gericke, 1997).
Advanced Material Synthesis
- These compounds are also relevant in the synthesis of advanced materials like zinc phthalocyanines, which have applications in photodynamic therapy, a method used in cancer treatment. The synthesis and characterization of these materials involve complex chemical processes where halogenated benzoates play a crucial role (Pişkin, Canpolat, & Öztürk, 2020).
Analytical Chemistry and Molecular Structure Analysis
- The study of halogen-substituted benzoates contributes to the field of analytical chemistry, particularly in understanding the crystallographic structure and properties of these compounds. This research aids in the development of new analytical techniques and materials (Pramanik, Dey, & Mukherjee, 2019).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 5-bromo-4-fluoro-2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-5-3-8(11)7(10)4-6(5)9(12)13-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYTWTCGSPYQHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Phenylmethoxycarbonylamino)-2-[3-(2,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2431614.png)


![Benzo[d]thiazol-6-yl(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone](/img/structure/B2431619.png)

![11-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2431621.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(2-fluorophenyl)-2,4-dioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B2431630.png)
![2-chloro-N-{4-[4-(dimethylsulfamoyl)phenyl]-1,3-thiazol-2-yl}pyridine-4-carboxamide](/img/structure/B2431631.png)
![4-Amino-3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6-methyl-1,2,4-triazin-5-one](/img/structure/B2431632.png)
![N-(4-{3-[(cycloheptylamino)sulfonyl]-4-methoxyphenyl}-3-methylisoxazol-5-yl)acetamide](/img/structure/B2431634.png)
![N-[(5-Tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-2-chloropropanamide](/img/structure/B2431635.png)
![4-[butyl(ethyl)sulfamoyl]-N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2431637.png)